molecular formula C6H13NO3 B12989822 Rel-(6S,7R)-1,4-oxazocane-6,7-diol

Rel-(6S,7R)-1,4-oxazocane-6,7-diol

Cat. No.: B12989822
M. Wt: 147.17 g/mol
InChI Key: UEFRVDTWCVHTIY-NTSWFWBYSA-N
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Description

Rel-(6S,7R)-1,4-oxazocane-6,7-diol is a chemical compound that belongs to the class of oxazocanes. This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms, along with two hydroxyl groups at the 6th and 7th positions. The stereochemistry of this compound is defined by the (6S,7R) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6S,7R)-1,4-oxazocane-6,7-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of amino alcohols with epoxides, followed by ring closure to form the oxazocane ring. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(6S,7R)-1,4-oxazocane-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Rel-(6S,7R)-1,4-oxazocane-6,7-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Rel-(6S,7R)-1,4-oxazocane-6,7-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Rel-(6S,7R)-1,4-oxazocane-6,7-diol can be compared with other similar compounds such as:

    Oxazolidinones: These compounds also contain an oxazolidine ring but differ in their functional groups and stereochemistry.

    Piperidines: Similar in structure but contain a nitrogen atom in a six-membered ring without oxygen.

    Morpholines: Contain both oxygen and nitrogen in a six-membered ring but differ in the position of the hydroxyl groups.

The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(6S,7R)-1,4-oxazocane-6,7-diol

InChI

InChI=1S/C6H13NO3/c8-5-3-7-1-2-10-4-6(5)9/h5-9H,1-4H2/t5-,6+/m0/s1

InChI Key

UEFRVDTWCVHTIY-NTSWFWBYSA-N

Isomeric SMILES

C1COC[C@H]([C@H](CN1)O)O

Canonical SMILES

C1COCC(C(CN1)O)O

Origin of Product

United States

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